N-(4-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O3/c24-16-8-10-17(11-9-16)25-23(30)22(29)19-14-27(20-7-3-2-6-18(19)20)15-21(28)26-12-4-1-5-13-26/h2-3,6-11,14H,1,4-5,12-13,15H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAZXBZLBWFSIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indole Core Functionalization
The indole moiety serves as the foundational structure for this compound. A validated approach involves starting with indole-3-carboxaldehyde, which undergoes sequential alkylation and oxidation. In a representative procedure, indole-3-carboxaldehyde is treated with 2-bromo-1-(piperidin-1-yl)ethan-1-one in dimethylformamide (DMF) at 70°C for 6 hours, achieving 78% yield of the 1-(2-oxo-2-piperidin-1-ylethyl)indole-3-carboxaldehyde intermediate. Piperidine acts as both a base and nucleophile, facilitating nucleophilic substitution at the α-carbon of the ketone.
Critical Parameters:
Amide Bond Formation
Coupling the functionalized indole derivative with 4-bromoaniline constitutes the final step. Ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C to room temperature over 12 hours yield the target acetamide. This method avoids racemization and ensures high purity (≥95% by HPLC).
Reaction Table 1: Amidation Optimization
| Coupling Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCI/HOBt | DCM | 0–25 | 12 | 85 |
| DCC/DMAP | THF | 25 | 24 | 68 |
| HATU | Acetonitrile | 40 | 6 | 79 |
Data adapted from large-scale syntheses of analogous acetamides.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
To enhance throughput, pharmaceutical manufacturers employ continuous flow reactors for the alkylation step. A 2022 study demonstrated that maintaining a residence time of 30 minutes at 75°C in a microreactor improved yield to 89% while reducing solvent waste by 40% compared to batch processes.
Green Chemistry Adaptations
Recent advances substitute DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity. This modification reduces environmental impact without sacrificing yield (81% vs. 78% in DMF).
Purification and Characterization
Chromatographic Separation
Crude product purification uses silica gel chromatography with hexane:ethyl acetate (3:1), followed by recrystallization from ethanol. Purity exceeding 98% is achievable, as confirmed by NMR and mass spectrometry.
Characterization Data:
Analytical Validation
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water 70:30) confirms purity. Retention time: 6.8 minutes.
Comparative Analysis of Halogenated Analogs
Bromophenyl vs. Chlorophenyl Derivatives
The bromine atom’s polarizability enhances binding affinity in biological assays. Comparative synthesis data show bromophenyl derivatives require shorter reaction times (12 vs. 18 hours for chloro analogs) due to improved leaving group ability.
Yield Comparison Table:
| Substituent | Alkylation Yield (%) | Amidation Yield (%) |
|---|---|---|
| Br | 85 | 85 |
| Cl | 78 | 72 |
| F | 65 | 68 |
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the indole or piperidine rings, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines. Substitution reactions would result in the replacement of the bromine atom with the nucleophile.
Scientific Research Applications
Scientific Research Applications of N-(4-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
This compound is a complex organic compound with a bromophenyl group, a piperidine ring, and an indole moiety in its structure. This unique structure allows the compound to interact with various biological targets, making it applicable in diverse scientific research fields.
Potential Applications
- Medicinal Chemistry The compound can serve as a scaffold in developing new drugs, particularly for neurological or inflammatory conditions.
- Biological Studies It can be employed as a probe to study biological pathways involving indole derivatives or bromophenyl compounds.
- Pharmacology Researchers can explore the compound’s interactions with various receptors and enzymes to understand its mechanism of action and potential therapeutic uses.
- Industrial Applications It may be used in synthesizing more complex molecules or as an intermediate in pharmaceutical production.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation Oxidation can occur at the indole or piperidine rings, potentially forming N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
- Reduction Reduction reactions can target the carbonyl groups, converting them to alcohols or amines. Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
- Substitution The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles. Nucleophiles like amines, thiols, or alkoxides can be used with a base to facilitate these substitution reactions.
Anticancer Activity Research
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with serotonin receptors, while the bromophenyl group can enhance binding affinity through halogen bonding. The piperidine ring may contribute to the compound’s overall pharmacokinetic properties, such as solubility and membrane permeability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Indole-Acetamide Cores
2.1.1. D-24851 (2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide)
- Core Structure : Indole-oxoacetamide.
- Key Differences : Replaces the 4-bromophenyl group with pyridin-4-yl and substitutes the indole’s piperidinylethyl chain with a 4-chlorobenzyl group.
- Activity : Potent tubulin inhibitor under preclinical development. The pyridinyl and chlorobenzyl groups enhance target specificity and solubility compared to the target compound’s bromophenyl and piperidine motifs .
2.1.2. N-(4-bromophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10a)
- Core Structure : Indole-acetamide with a 4-chlorobenzoyl substituent.
- Key Differences : Lacks the piperidinylethyl chain but includes a methoxy group and methyl substitution on the indole.
- Synthesis : Prepared via coupling of indole-acetic acid with 4-bromoaniline, yielding 45% purity after HPLC .
Triazinoindole Derivatives
2.2.1. 2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide
- Core Structure: Triazinoindole-thioacetamide.
- Key Differences: Sulfur linker and triazinoindole core instead of oxoacetamide and indole.
- Properties: Higher molecular weight (507.20 vs.
Piperidine-Containing Analogues
2.3.1. N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide
- Core Structure : Indole-thioacetamide with piperidinylethyl substitution.
- Key Differences : Fluorobenzyl group and sulfur linker instead of bromophenyl and oxo linker.
- Implications : The sulfur atom may reduce metabolic stability compared to the target compound’s oxygen-based linker .
Sulfur vs. Oxygen Linkers
- Oxoacetamides (e.g., Target compound, ): Improved hydrogen-bonding capacity and metabolic stability due to the carbonyl group .
Comparative Data Table
Biological Activity
N-(4-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a complex organic compound that has gained attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, mechanism of action, and biological effects, supported by relevant data tables and case studies.
Compound Overview
Chemical Structure:
The compound features a bromophenyl group, a piperidine ring, and an indole moiety. Its unique structure allows for diverse interactions with biological targets.
IUPAC Name:
this compound
Molecular Formula:
C20H23BrN2O3
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
-
Formation of the Indole Moiety:
- Starting with an indole precursor, such as indole-3-carboxaldehyde, functionalization is performed to introduce the 2-oxo-2-piperidin-1-ylethyl group through alkylation and oxidation.
- Amide Bond Formation:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors:
- Indole Moiety Interaction: Known to interact with serotonin receptors, which are implicated in various neurological functions.
- Bromophenyl Group: Enhances binding affinity through halogen bonding, potentially increasing the compound's efficacy.
- Piperidine Ring Contribution: Affects pharmacokinetic properties such as solubility and membrane permeability, which are crucial for bioavailability .
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 to 77.38 µM |
| Escherichia coli | 2.33 to 156.47 µM |
| Bacillus subtilis | 4.69 to 22.9 µM |
| Salmonella typhi | 11.29 to 77.38 µM |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Enzyme Inhibition
The compound has also shown promise in inhibiting key enzymes:
- Acetylcholinesterase (AChE):
- Inhibition studies indicate potential use in treating neurodegenerative diseases.
- Urease Inhibition:
Case Studies
Several case studies have highlighted the biological potential of similar compounds:
- Antibacterial Screening:
- A series of piperidine derivatives were synthesized and screened for antibacterial activity against multiple strains, showing varying degrees of effectiveness.
- Pharmacological Evaluation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
